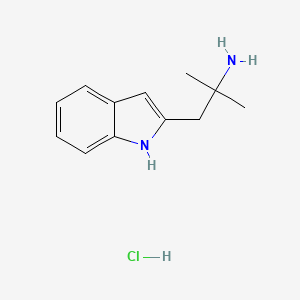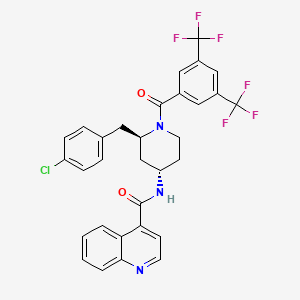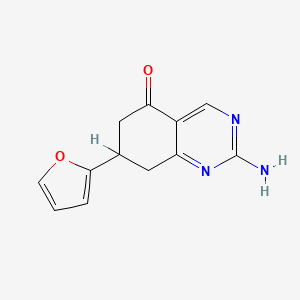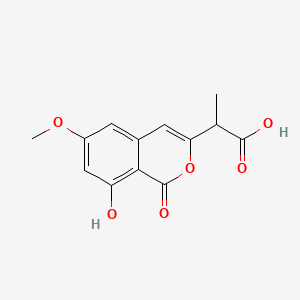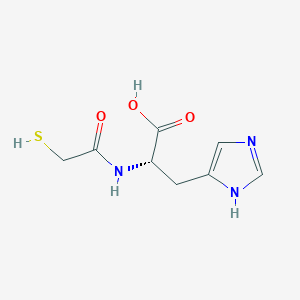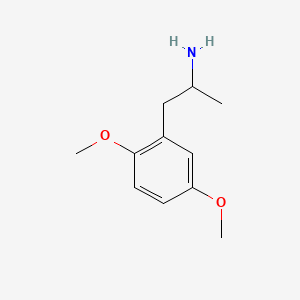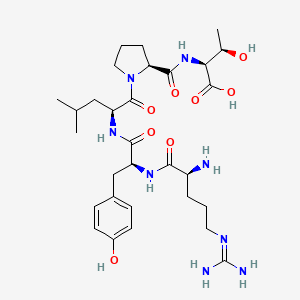
Proctolin
Overview
Description
Proctolin is a neuropeptide that was first isolated from the cockroach species Periplaneta americana in 1975 . It is a pentapeptide with the amino acid sequence arginyl-tyrosyl-leucyl-prolyl-threonine. This compound is known for its role in modulating muscle contractions in various invertebrates, including insects and crustaceans . It is considered a neuromodulator rather than a classical neurotransmitter, as it changes the way impulses are transmitted across synapses .
Mechanism of Action
Target of Action
Proctolin, a pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, is a bioactive peptide that was first isolated from insect tissues . It primarily targets the neuromuscular systems in arthropods, acting as both a neurohormone and a cotransmitter . It interacts with specific this compound receptors, which are G protein-coupled receptors (GPCRs) identified in Drosophila .
Mode of Action
This compound acts by binding to its specific receptors, leading to a series of intracellular events. It has been suggested that the second messengers cAMP, phosphatidyl inositol, and calcium may be involved in various systems . In the case of Drosophila larvae, this compound was found to induce sustained muscle contractions in preparations where the CNS had been removed and no stimuli were applied to the remaining nerves .
Biochemical Pathways
The biosynthesis, receptor interaction, and metabolic inactivation of this compound have been studied extensively . The processing of this compound occurs in the trans-Golgi network (TGN) and the dense core secretory vesicles, which provide an optimum environment for efficient, but limited, proteolysis and other post-translational modifications .
Pharmacokinetics
It is known that this compound can be metabolically inactivated, which suggests that it is metabolized and excreted in some way .
Result of Action
This compound’s action results in a variety of physiological effects. For instance, it has been shown to cause slow-type graded contractions of the longitudinal muscles of the hindgut in insects, similar to those evoked by repetitive nerve stimulation . In Drosophila larvae, this compound was found to induce sustained muscle contractions and to enhance nerve-evoked contractions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in Drosophila larvae, reducing this compound receptor expression was found to decrease the velocity of larval crawling at higher temperatures . This suggests that the action, efficacy, and stability of this compound can be affected by changes in the external environment, such as temperature.
Biochemical Analysis
Biochemical Properties
Proctolin plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It binds to this compound receptors on the surface of target cells, initiating a cascade of intracellular events . The interaction between this compound and its receptors activates G-proteins, which in turn stimulate the production of second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3) . These second messengers modulate the activity of various enzymes and ion channels, leading to physiological responses such as muscle contraction and neurotransmitter release .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In insect visceral muscles, this compound induces slow-type graded contractions by activating this compound receptors . This peptide also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the release of neurotransmitters in the central nervous system of insects, thereby modulating neuronal activity and behavior . Additionally, this compound affects the expression of genes involved in muscle contraction and energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific receptors on the cell surface. Upon binding, this compound activates G-protein-coupled receptors, leading to the activation of downstream signaling pathways . This activation results in the production of second messengers such as cAMP and IP3, which regulate various cellular processes . This compound also modulates the activity of ion channels, leading to changes in membrane potential and cellular excitability . Furthermore, this compound influences gene expression by activating transcription factors that regulate the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can be degraded by specific peptidases . The degradation of this compound results in the loss of its biological activity, which can affect long-term cellular function . In in vitro studies, this compound has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days . Long-term exposure to this compound can lead to desensitization of its receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild physiological responses such as muscle contraction and neurotransmitter release . At high doses, this compound can cause toxic or adverse effects, including excessive muscle contraction and neuronal hyperactivity . Threshold effects have been observed in studies, where a minimum concentration of this compound is required to elicit a physiological response . The dosage-dependent effects of this compound highlight the importance of precise dosing in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The primary metabolic pathway of this compound involves its degradation by specific peptidases . These peptidases cleave this compound into smaller fragments, which are then further metabolized by other enzymes . This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy metabolism . For example, this compound has been shown to enhance the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake of this compound into target cells, where it can exert its biological effects . This compound is also distributed to various tissues, including the central nervous system, muscles, and glands . The localization and accumulation of this compound in specific tissues are regulated by its binding to specific receptors and transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and on the cell membrane, where it interacts with its receptors . The targeting of this compound to specific compartments or organelles is regulated by post-translational modifications and targeting signals . For example, this compound can be phosphorylated or glycosylated, which affects its localization and activity . The subcellular localization of this compound is essential for its role in modulating cellular processes and physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proctolin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that large-scale synthesis would also rely on SPPS due to its efficiency and scalability. The process would involve automated peptide synthesizers to produce the peptide in bulk, followed by purification using high-performance liquid chromatography (HPLC) to ensure the desired purity .
Chemical Reactions Analysis
Types of Reactions: Proctolin undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It is susceptible to cleavage by peptidases, which break down the peptide into its constituent amino acids .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.
Enzymatic Degradation: Specific peptidases, such as this compound-degrading peptidases, can cleave the peptide at specific sites.
Major Products: The major products formed from the hydrolysis or enzymatic degradation of this compound are its constituent amino acids: arginine, tyrosine, leucine, proline, and threonine .
Scientific Research Applications
Proctolin has a wide range of scientific research applications, particularly in the fields of neurobiology and physiology. Some of its key applications include:
Neurobiology: this compound is used to study neuromodulation and neurotransmission in invertebrates.
Molecular Biology: The identification of genes encoding this compound and its receptors has provided insights into the molecular mechanisms of neuropeptide action.
Comparison with Similar Compounds
Proctolin is unique among neuropeptides due to its specific amino acid sequence and its role as a neuromodulator in invertebrates. Similar compounds include other neuropeptides such as:
Leucomyosuppressin: A neuropeptide that inhibits muscle contractions in insects.
Sulfakinin: A neuropeptide that influences gut motility and feeding behavior in insects.
This compound’s uniqueness lies in its specific sequence and its widespread presence in various invertebrate species, making it a valuable model for studying neuromodulation and neuropeptide function .
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPPLMEDQDAJX-UEHMALFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956793 | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57966-42-4, 35373-63-8 | |
| Record name | Proctolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



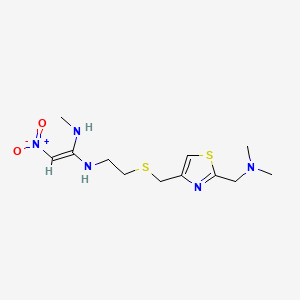
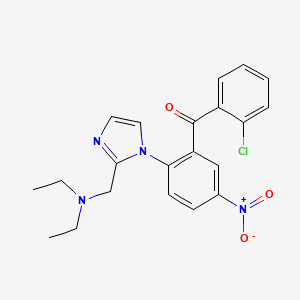
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
